1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride
Overview
Description
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride is a useful research compound. Its molecular formula is C11H12ClF3N2O2 and its molecular weight is 296.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antidepressant and Antianxiety Activities
- Research has indicated that derivatives of 1-(3-(trifluoromethoxy)phenyl)piperazin-2-one hydrochloride have potential applications in treating depression and anxiety. A study involving the synthesis of novel compounds related to this chemical showed significant antidepressant and antianxiety activities in animal models (J. Kumar et al., 2017).
Antimicrobial and Anticancer Properties
- Compounds containing the piperazine moiety, which is present in this compound, have been synthesized and tested for their potential as antimicrobial and anticancer agents. These studies demonstrated the efficacy of such compounds against various cancer cell lines and microbial strains (L. Yurttaş et al., 2014).
Antihypertensive Agent Development
- Research involving the synthesis of piperazine derivatives, similar in structure to this compound, has explored their potential as dual antihypertensive agents. These studies have provided insights into the pharmacological properties of these compounds (Pavlína Marvanová et al., 2016).
Synthesis Techniques and Characterization
- There has been significant research into the synthesis and structural characterization of compounds similar to this compound. This research is vital for understanding the properties and potential applications of these compounds (Wang Xiao-shan, 2011).
Neuropharmacological Effects
- Some research has focused on the neuropharmacological effects of compounds structurally related to this compound. This includes studies on their interaction with serotonin receptors and potential antidepressant-like effects (R. Fuller et al., 1978).
Properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2.ClH/c12-11(13,14)18-9-3-1-2-8(6-9)16-5-4-15-7-10(16)17;/h1-3,6,15H,4-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLAQKSVKFEVTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC(=CC=C2)OC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625812 | |
Record name | 1-[3-(Trifluoromethoxy)phenyl]piperazin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215649-79-9 | |
Record name | 1-[3-(Trifluoromethoxy)phenyl]piperazin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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